molecular formula C₂₇H₂₀D₆O₁₆ B1155031 Daidzein-d6 Diglucuronide

Daidzein-d6 Diglucuronide

Cat. No.: B1155031
M. Wt: 612.52
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daidzein-d6 Diglucuronide (C₂₇H₂₀D₆O₁₆, MW 612.52) is a deuterium-labeled metabolite of the soy isoflavone Daidzein, a phytoestrogen with structural similarity to 17β-estradiol . It serves as an internal standard in pharmacokinetic studies to track the metabolism and excretion of Daidzein, which undergoes phase II conjugation via UDP-glucuronosyltransferases (UGTs) in the liver . Daidzein is metabolized into monoglucuronides, diglucuronides, sulfate conjugates, and further into metabolites like O-Desmethylangolensin (O-DMA) and equol . The diglucuronide form represents a critical detoxification step, enhancing water solubility for renal excretion .

Properties

Molecular Formula

C₂₇H₂₀D₆O₁₆

Molecular Weight

612.52

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Features

Compound Parent Compound Molecular Formula Molecular Weight Key Structural Features
Daidzein-d6 Diglucuronide Daidzein (isoflavone) C₂₇H₂₀D₆O₁₆ 612.52 Two glucuronic acid moieties; deuterium labeling on Daidzein
Curcumin Diglucuronide Curcumin (polyphenol) C₂₇H₂₄O₁₈ 660.56 Glucuronidation at phenolic hydroxyl groups; lower purity (82% HPLC)
Bilirubin Diglucuronide Bilirubin (bile pigment) C₃₃H₃₆N₄O₁₈ 920.64 IXα configuration; formed via sequential UGT-mediated glucuronidation
O-DMA Diglucuronide O-Desmethylangolensin C₂₁H₂₂O₁₀ 450.40 Cleaved aromatic ring; conjugated at hydroxyl groups
Equol-7-O-Glucuronide Equol (Daidzein metabolite) C₂₁H₂₂O₉ 418.13 Single glucuronide moiety; retains diphenolic structure

Key Insights :

  • This compound shares the diglucuronide functional group with curcumin and bilirubin derivatives but differs in parent compound structure and isotopic labeling.
  • Bilirubin diglucuronide is unique due to its tetrapyrrole structure and clinical relevance in liver function .

Table 2: Enzymatic Mechanisms and Subcellular Localization

Compound Enzyme System Subcellular Site Key Findings
Daidzein Diglucuronide UDP-glucuronosyltransferases (UGTs) Liver microsomes Position-specific glucuronidation (e.g., 4'- or 7-O-) inferred from monoglucuronide data
Curcumin Diglucuronide UGTs Liver microsomes Synthesized via chemical coupling; low yield (59% for acetylated intermediate)
Bilirubin Diglucuronide UGT1A1 (microsomal) Liver microsomes Sequential glucuronidation: monoglucuronide → diglucuronide; defective in Gunn rats
O-DMA Diglucuronide UGTs Liver microsomes Derived from Daidzein via gut microbiota; structural dissimilarity to parent compound

Controversies :

  • Bilirubin diglucuronide formation was historically debated, with proposed transglucuronidation mechanisms disproven in vivo . Current consensus supports UGT1A1-mediated synthesis .

Key Insight :

  • Glucuronidation generally reduces bioactivity, as seen in curcumin diglucuronide’s 10-fold lower antioxidant capacity .

Pharmacokinetic and Stability Profiles

  • Bilirubin Diglucuronide: More stable than monoglucuronide; neonatal deficiency increases jaundice risk .
  • Daidzein Diglucuronides : Rapid renal excretion; isotopic labeling aids in tracking metabolic fate .

Ongoing Research and Controversies

  • Bilirubin Diglucuronide : Historical debates on formation mechanisms resolved in favor of UGT1A1 .
  • Daidzein Metabolites : Research focuses on site-specific glucuronidation and interactions with estrogen receptors .

Q & A

Q. What synthetic methodologies are established for producing daidzein diglucuronides, and how are regioselectivity challenges addressed?

Daidzein diglucuronide synthesis typically involves selective deacetylation and glycosidation-anomerization reactions. For example, 4',7-di-O-acetyldaidzein undergoes selective 7-deacetylation, followed by glycosidation with 6,1-anhydroglucopyranuronic acid. SnCl₄ promotes anomerization to yield β-D-glucopyranosiduronic acid derivatives . Regioselectivity is achieved through controlled reaction conditions (e.g., temperature, catalyst stoichiometry), ensuring glucuronidation at the 4′ and 7 positions.

Q. How can liquid chromatography–tandem mass spectrometry (LC-MS/MS) differentiate daidzein-d6 diglucuronide from its monoglucuronide metabolites?

LC-MS/MS methods use mass transitions and fragmentation patterns to distinguish diglucuronides. For example, diglucuronides exhibit a nominal mass shift of 352 Da (2 × 176 Da glucuronic acid units) from the parent compound. Product ion scans reveal sequential neutral losses of 176 Da (glucuronide moiety) and characteristic fragments (e.g., m/z 112 for raloxifene derivatives). Retention time alignment with synthesized standards further confirms identity .

Q. Which UDP-glucuronosyltransferase (UGT) isoforms are primarily responsible for daidzein diglucuronidation in vivo?

Reaction phenotyping studies using recombinant UGT enzymes indicate that UGT1A4 is the major isoform catalyzing diglucuronide formation (~65% activity), while UGT1A8, 1A1, 1A3, and 1A9 contribute minimally (<5%) . Inhibitor assays (e.g., using hecogenin for UGT1A4) or siRNA knockdown in hepatocytes can validate isoform specificity.

Advanced Research Questions

Q. How does non-enzymatic disproportionation of monoglucuronides confound diglucuronide quantification, and what stabilization strategies are effective?

Monoglucuronides (BMGs) spontaneously convert to diglucuronides (BDG) and unconjugated bilirubin in aqueous solutions, leading to underestimation of BMG levels. To stabilize BMGs, incubations are terminated with 200 mM ascorbic acid in methanol, inhibiting disproportionation for ≥17 hours at room temperature. Bovine serum albumin or cytosolic proteins also stabilize BMGs during sample preparation .

Q. What evidence supports the role of UGT oligomerization in enhancing diglucuronide formation efficiency?

Radiation target analysis and kinetic studies suggest UGT1A1 forms tetramers or dimers in endoplasmic reticulum membranes, facilitating proximity-driven diglucuronidation. For example, bilirubin monoglucuronide (BMG) conversion to BDG exhibits a lower KM (10–20 µM) when synthesized within UGT oligomers compared to isolated enzymes (KM >70 µM). This proximity effect optimizes diglucuronide yields in hepatic microsomes .

Q. How do experimental models of hepatopathology inform the pharmacokinetic behavior of this compound under disease conditions?

In tetracycline-induced fatty hepatosis in rats, bilirubin diglucuronide levels in bile drop by 19.9–24% due to impaired hepatic conjugation. However, phospholipid-based hepatoprotective agents (e.g., BAS "FLP-MD") restore biliary excretion by enhancing choleretic activity and UGT expression. Such models highlight disease-specific alterations in diglucuronide metabolism and clearance .

Q. What methodological challenges arise in characterizing diglucuronide metabolites of polyphenols like daidzein, and how are they resolved?

Challenges include low yields (e.g., 19% for quercetin-4′-glucuronide) and structural isomerism. Optimized synthesis protocols (e.g., protecting group strategies) and NMR-based structural elucidation (e.g., <sup>1</sup>H NMR in DMSO-d₆ or D₂O) differentiate positional isomers. For in vivo studies, MRM transitions (e.g., m/z 653→301 for quercetin diglucuronide) improve detection specificity in biological matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.